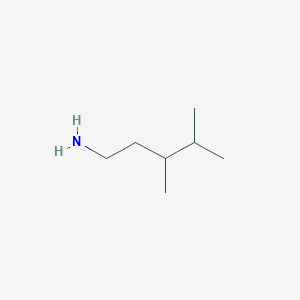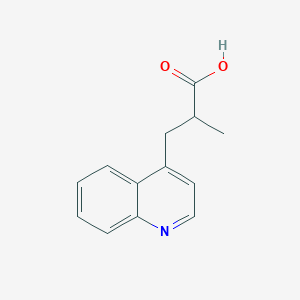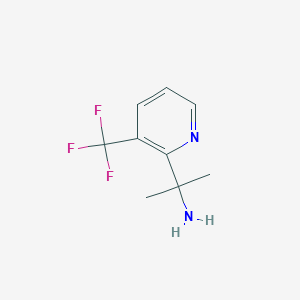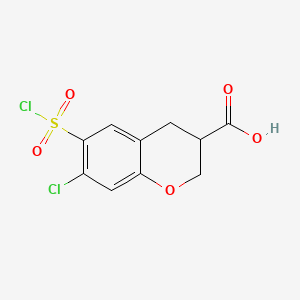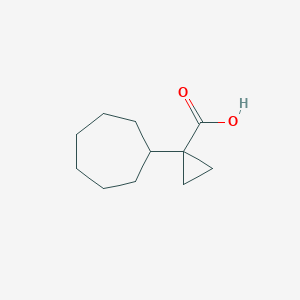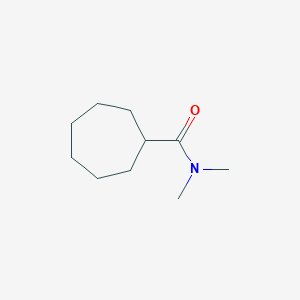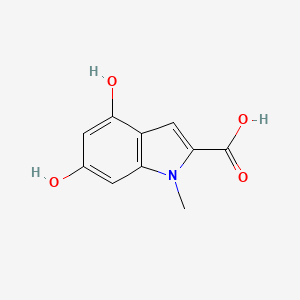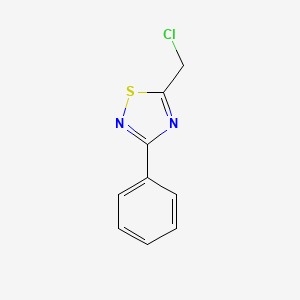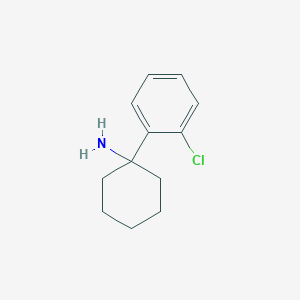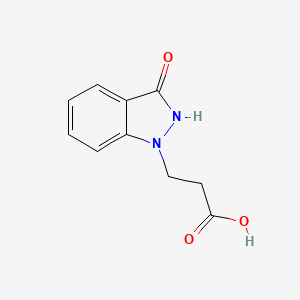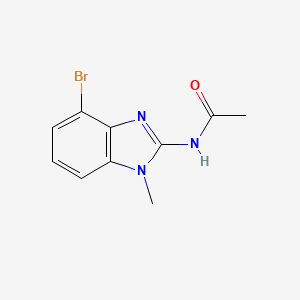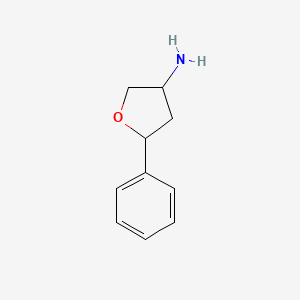
4-Amino-2-phenyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyltetrahydrofuran-3-amine is an organic compound with the molecular formula C10H13NO. It belongs to the class of heterocyclic amines, which are characterized by a nitrogen atom incorporated into a ring structure. This compound features a tetrahydrofuran ring, a five-membered ring containing four carbon atoms and one oxygen atom, with a phenyl group attached to the second carbon and an amine group attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyltetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the reaction of 2-phenyl-1,3-butadiene with nitrosyl chloride to form 2-phenyl-3-chlorotetrahydrofuran, which is then treated with ammonia to yield the desired amine . Another method involves the reduction of 5-phenyltetrahydrofuran-3-nitro compound using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 5-Phenyltetrahydrofuran-3-amine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Phenyltetrahydrofuran-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in an aqueous or organic solvent.
Major Products
Oxidation: 5-Phenyltetrahydrofuran-3-one.
Reduction: 5-Phenyltetrahydrofuran-3-ol.
Substitution: 5-Phenyltetrahydrofuran-3-amine hydrochloride.
Scientific Research Applications
5-Phenyltetrahydrofuran-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyltetrahydrofuran-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the phenyl and amine groups.
Phenylalanine: An amino acid with a phenyl group but lacking the tetrahydrofuran ring.
3-Aminotetrahydrofuran: Similar structure but without the phenyl group.
Uniqueness
5-Phenyltetrahydrofuran-3-amine is unique due to the combination of its tetrahydrofuran ring, phenyl group, and amine group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-phenyloxolan-3-amine |
InChI |
InChI=1S/C10H13NO/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
InChI Key |
ZURDRPAHERVYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



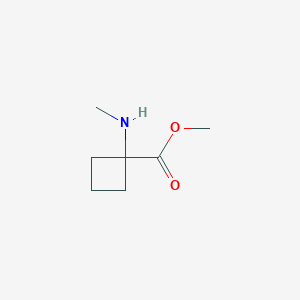
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)
